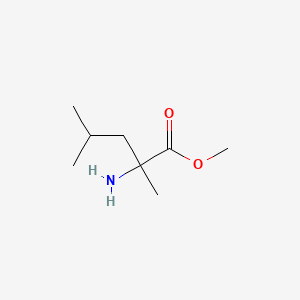

Methyl 2-amino-2,4-dimethylpentanoate

Description

Methyl 2-amino-2,4-dimethylpentanoate is a branched-chain amino acid ester characterized by a methyl ester group at the carboxyl terminus, an amino group at the C2 position, and two methyl substituents at the C2 and C4 positions. The compound’s stereochemistry and functional groups suggest applications in asymmetric catalysis or as a precursor for bioactive molecules .

Properties

IUPAC Name |

methyl 2-amino-2,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYSWVMSQARZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2,4-dimethylpentanoate typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid. One common method includes the reaction of the acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures, around -10°C, and then heated to reflux .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2,4-dimethylpentanoate serves as a key intermediate in the synthesis of more complex organic molecules. Its unique branching structure allows it to participate in various chemical reactions, making it a versatile reagent in organic chemistry.

Key Reactions :

- Esterification : The compound can be synthesized through the esterification of 2-amino-4,4-dimethylpentanoic acid with methanol under acidic conditions.

- Reactivity with Nucleophiles : The amino group enhances the compound's ability to react with nucleophiles, facilitating the formation of amides and other derivatives.

Biochemical Research

In biochemical studies, this compound is utilized for its biological activity characteristic of amino acid derivatives. It has been investigated for its interactions with enzymes and receptors, which are crucial for understanding its role in various metabolic pathways.

Potential Roles :

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes due to its structural features.

- Binding Affinity Studies : Research has focused on how the amino group facilitates hydrogen bonding and ionic interactions critical for binding affinity and specificity.

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development. Its ability to modify biological activity through structural variations allows researchers to explore new therapeutic agents.

Case Studies :

- Investigations into the compound's effects on specific biological targets have shown promise in developing treatments for various conditions.

Structural Analogues

Several compounds share structural similarities with this compound, which can influence their reactivity and biological activity. Understanding these analogues helps in designing experiments and predicting outcomes.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3,3-dimethylbutanoate | Similar amine and ester functionalities | Different branching structure affecting reactivity |

| Methyl 2-amino-5,5-dimethylhexanoate | Extended carbon chain | Variations in steric hindrance influencing reactivity |

| Ethyl 2-amino-4,4-dimethylpentanoate | Ethyl instead of methyl ester | Alters solubility and reactivity profile |

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, which can modulate the activity of enzymes or receptors. This compound can also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

- Synthesized via a triflic acid (TfOH)-catalyzed reaction in dichloromethane under argon, it demonstrates distinct reactivity due to steric and electronic differences.

- 2-Amino-2,3-Dimethylpentanoic Acid A carboxylic acid variant (rather than an ester) with dimethyl groups at C2 and C3. Notably rare in terrestrial biology, its indigeneity in meteorites suggests abiotic synthesis pathways. The absence of the ester group reduces hydrolytic lability compared to Methyl 2-amino-2,4-dimethylpentanoate, making it more stable in aqueous environments .

Functional Group Derivatives

- Pentanamide, 2-Amino-2,4-Dimethyl (CAS 113509-60-7) This amide derivative replaces the ester’s methoxy group with an amide. With a molecular formula of C₇H₁₆N₂O, the amide’s hydrogen-bonding capacity and resistance to hydrolysis enhance its stability, favoring applications in prolonged-release drug formulations or enzyme-resistant peptide mimics .

- The diazo moiety confers high reactivity, enabling participation in cycloadditions or carbene-mediated transformations.

Substituent-Modified Analogs

- The imidazole’s aromaticity and basicity suggest applications in metalloenzyme inhibition or as a ligand in coordination chemistry, diverging from the parent compound’s likely role as a synthetic intermediate .

Data Tables for Comparative Overview

Table 1: Structural and Functional Comparisons

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Notable Reactivity/Stability |

|---|---|---|---|

| This compound | C₈H₁₇NO₂ | 173.23 | Hydrolytically labile ester group |

| 2-Amino-2,4-dimethylpentanamide | C₇H₁₆N₂O | 144.21 | Amide stability, resistant to hydrolysis |

| (Z)-Methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate | C₁₅H₁₉N₃O₃ | 289.34 | Light-sensitive diazo group |

Biological Activity

Methyl 2-amino-2,4-dimethylpentanoate, also known as a derivative of amino acids, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

This compound is structurally characterized by the presence of an amino group and a methyl ester functional group, which contribute to its reactivity and interaction with biological systems. Its molecular formula is .

1. Enzymatic Interactions

Research indicates that compounds similar to this compound can act as substrates or inhibitors for various enzymes. For instance, studies have shown that structurally related compounds can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy . The structure-activity relationship (SAR) suggests that modifications on the amino acid backbone can significantly affect enzyme inhibition potency.

2. Neuroprotective Effects

A study examining the neuroprotective properties of amino acid derivatives highlighted that this compound exhibits protective effects against oxidative stress-induced neuronal cell death. This is attributed to its ability to modulate glutamate receptors, which play a pivotal role in excitotoxicity . The compound's efficacy was evaluated using in vitro models where it demonstrated a dose-dependent protective effect.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed that it possesses significant activity against certain bacterial strains. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: HDAC Inhibition

In a comprehensive study focused on azumamides and their analogs, researchers synthesized various derivatives of amino acids and assessed their HDAC inhibitory activity. This compound was evaluated alongside these compounds and exhibited promising results with IC50 values indicating effective inhibition of HDAC1 and HDAC3 .

Case Study 2: Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in models of traumatic brain injury. The results showed that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function post-injury . This reinforces the potential therapeutic applications of this compound in neurodegenerative diseases.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.